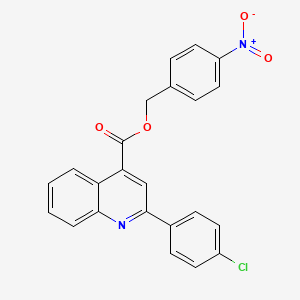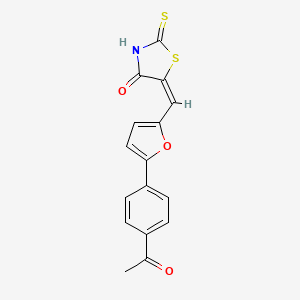![molecular formula C26H26O5 B10880767 4-(Ethoxycarbonyl)benzyl 4-[(3,4-dimethylphenoxy)methyl]benzoate](/img/structure/B10880767.png)
4-(Ethoxycarbonyl)benzyl 4-[(3,4-dimethylphenoxy)methyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Ethoxycarbonyl)benzyl 4-[(3,4-dimethylphenoxy)methyl]benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethoxycarbonyl group attached to a benzyl moiety, which is further connected to a benzoate group substituted with a 3,4-dimethylphenoxy methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethoxycarbonyl)benzyl 4-[(3,4-dimethylphenoxy)methyl]benzoate typically involves esterification reactions. One common method is the reaction between 4-(ethoxycarbonyl)benzyl alcohol and 4-[(3,4-dimethylphenoxy)methyl]benzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Ethoxycarbonyl)benzyl 4-[(3,4-dimethylphenoxy)methyl]benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed
Hydrolysis: 4-(Ethoxycarbonyl)benzoic acid and 4-[(3,4-dimethylphenoxy)methyl]benzoic acid.
Reduction: 4-(Hydroxymethyl)benzyl 4-[(3,4-dimethylphenoxy)methyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4-(Ethoxycarbonyl)benzyl 4-[(3,4-dimethylphenoxy)methyl]benzoate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Pharmaceuticals: Investigated for its potential use in drug delivery systems due to its ester linkages, which can be hydrolyzed under physiological conditions.
Biology: Studied for its interactions with biological molecules and potential use in biochemical assays.
Mécanisme D'action
The mechanism of action of 4-(Ethoxycarbonyl)benzyl 4-[(3,4-dimethylphenoxy)methyl]benzoate depends on its application. In drug delivery systems, the ester linkages can be hydrolyzed by esterases in the body, releasing the active drug. The molecular targets and pathways involved would depend on the specific drug being delivered.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Methoxycarbonyl)benzyl 4-[(3,4-dimethylphenoxy)methyl]benzoate
- 4-(Ethoxycarbonyl)benzyl 4-[(3,4-dimethylphenoxy)methyl]benzoate
- 4-(Propoxycarbonyl)benzyl 4-[(3,4-dimethylphenoxy)methyl]benzoate
Uniqueness
This compound is unique due to its specific ester linkages and the presence of the 3,4-dimethylphenoxy methyl group. These structural features can influence its reactivity and interactions with other molecules, making it distinct from similar compounds.
Propriétés
Formule moléculaire |
C26H26O5 |
|---|---|
Poids moléculaire |
418.5 g/mol |
Nom IUPAC |
(4-ethoxycarbonylphenyl)methyl 4-[(3,4-dimethylphenoxy)methyl]benzoate |
InChI |
InChI=1S/C26H26O5/c1-4-29-25(27)22-10-8-21(9-11-22)17-31-26(28)23-12-6-20(7-13-23)16-30-24-14-5-18(2)19(3)15-24/h5-15H,4,16-17H2,1-3H3 |
Clé InChI |
WCZKSGDRTREDKZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)COC3=CC(=C(C=C3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanone](/img/structure/B10880690.png)
![1-Phenyl-4-[1-(4-phenylcyclohexyl)piperidin-4-yl]piperazine](/img/structure/B10880698.png)

![N'-{(1Z)-1-[1-(1,3-benzothiazol-2-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}-3-methylbutanehydrazide](/img/structure/B10880704.png)
![[4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-yl](3-methoxyphenyl)methanone](/img/structure/B10880709.png)
![2-[(4-Methylphenyl)amino]-3,5-dinitrobenzoic acid](/img/structure/B10880733.png)

![2-[1-(3-Phenoxybenzyl)piperidin-4-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B10880738.png)
![N-({2-[(3,5-dimethoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)pyridine-3-carboxamide](/img/structure/B10880739.png)
![(2-Methoxyphenyl){4-[2-(trifluoromethyl)benzyl]piperazin-1-yl}methanone](/img/structure/B10880750.png)
![17-(4-Ethoxyphenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B10880752.png)
![N-[3-(6,7-dimethoxy-1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B10880753.png)
![2-{[6-amino-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydropyrimidin-2-yl]sulfanyl}-N,N-dicyclohexylacetamide](/img/structure/B10880754.png)
![(2-Methoxyphenyl)[4-(3-methylbenzyl)piperazin-1-yl]methanone](/img/structure/B10880761.png)
